4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide

Catalog No.
S11542775
CAS No.
M.F
C22H33N3O
M. Wt
355.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-...

Product Name

4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide

IUPAC Name

4-(1-methylindol-3-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide

Molecular Formula

C22H33N3O

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C22H33N3O/c1-21(2)13-17(14-22(3,4)24-21)23-20(26)12-8-9-16-15-25(5)19-11-7-6-10-18(16)19/h6-7,10-11,15,17,24H,8-9,12-14H2,1-5H3,(H,23,26)

InChI Key

NWNJCTGBSYEXAM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCCC2=CN(C3=CC=CC=C32)C)C

4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide is a synthetic organic compound that features a complex structure characterized by an indole moiety and a piperidine derivative. This compound is notable for its potential pharmacological applications, particularly in the realm of analgesics and psychoactive substances. The presence of the indole group suggests possible interactions with serotonin receptors, while the piperidine component may enhance its lipophilicity and receptor binding properties.

The chemical reactivity of 4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide can be explored through various synthetic pathways. Key reactions include:

  • Amidation: The formation of the butanamide linkage can be achieved through the reaction of a butanoic acid derivative with an amine under acidic or basic conditions.
  • Alkylation: The introduction of the 1-methyl-1H-indole group may involve alkylation reactions where indole derivatives are reacted with alkyl halides or sulfonates.
  • Reduction: If necessary, functional groups within the compound can be reduced using standard reducing agents like lithium aluminum hydride or borane.

These reactions highlight the compound's synthetic versatility and potential for modification to enhance biological activity.

Research indicates that compounds similar to 4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide exhibit significant biological activities. Preliminary studies suggest potential analgesic effects due to interactions with opioid receptors and serotonin pathways, which are critical in pain modulation. Additionally, compounds with similar structures have been investigated for their neuroprotective properties and effects on mood disorders.

The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide can be approached through multi-step synthetic routes:

  • Synthesis of Indole Derivative:
    • Starting from simpler precursors such as aniline derivatives, indole can be synthesized via cyclization reactions.
  • Piperidine Formation:
    • The piperidine ring can be constructed from a suitable precursor using cyclization methods involving amines and carbonyl compounds.
  • Coupling Reaction:
    • The final step involves coupling the indole derivative with the piperidine derivative through amidation to yield the target compound.

These methods emphasize the importance of careful selection of reagents and reaction conditions to achieve high yields and purity.

The unique structure of 4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide makes it a candidate for various applications:

  • Pharmaceutical Development: Potential use as an analgesic or antidepressant based on its interaction with neurotransmitter systems.
  • Research Tool: As a ligand for studying receptor interactions in pharmacological research.
  • Chemical Probes: Possible application in chemical biology for probing cellular mechanisms due to its structural features.

Interaction studies are crucial in understanding how 4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide interacts with biological targets. These studies often involve:

  • Binding Affinity Assays: Measuring how well the compound binds to specific receptors using radiolabeled ligands.
  • Functional Assays: Evaluating the biological activity in cell-based models to assess its efficacy and mechanism of action.

Such studies provide insights into its pharmacodynamics and therapeutic potential.

Several compounds share structural similarities with 4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
4-MethoxybutyrfentanylPiperidine ring + Methoxy groupAnalgesic activity
SufentanilPiperidine ring + Phenolic structureStrong opioid agonist
OhmecarfentanilPiperidine ring + Carfentanil backbonePotent analgesic

Uniqueness: The presence of both an indole moiety and a highly substituted piperidine distinguishes this compound from others like fentanyl analogues that primarily focus on opioid receptor activity without the additional serotonergic potential that indoles may confer.

This comprehensive overview underscores the significance of 4-(1-methyl-1H-indol-3-yl)-N-(2,2,6,6-tetramethyl-4-piperidyl)butanamide in medicinal chemistry and pharmacology. Further research is warranted to fully elucidate its therapeutic potential and mechanisms of action.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

355.262362685 g/mol

Monoisotopic Mass

355.262362685 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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